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L-Serine 7-amido-4-methylcoumarin hydrochloride

Aminopeptidase substrate specificity Enzyme kinetics P1-subsite profiling

Aminopeptidase P1-specificity profiling often yields inflated turnover rates when using promiscuous substrates like Leu-AMC, masking serine-targeting activity. L-Serine 7-amido-4-methylcoumarin hydrochloride (Ser-AMC·HCl) is the definitive neutral-amino-acid probe for complete enzyme fingerprinting. • 155-fold lower relative hydrolysis vs. Ala-AMC by broad-specificity aminopeptidase (0.6% vs. 93.0% relative to Leu-AMC), enabling selective detection of serine-preferring enzymes. • 22.3-fold lower catalytic efficiency (kcat/Km = 0.3 × 10³ M⁻¹ s⁻¹) for PAM-1 compared to Arg-AMC, providing quantitative isoenzyme differentiation. • Hydrochloride salt ensures superior aqueous solubility for solution-phase fluorogenic assays (λex 365 nm / λem 440 nm).

Molecular Formula C13H14N2O4*HCl*1,25H2O
Molecular Weight 298,72 g/mole
CAS No. 115918-60-0
Cat. No. B613035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine 7-amido-4-methylcoumarin hydrochloride
CAS115918-60-0
Molecular FormulaC13H14N2O4*HCl*1,25H2O
Molecular Weight298,72 g/mole
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl
InChIInChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H/t10-;/m0./s1
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine 7-Amido-4-Methylcoumarin Hydrochloride (CAS 115918-60-0): Procurement-Relevant Identity and Class Profile


L-Serine 7-amido-4-methylcoumarin hydrochloride (Ser-AMC·HCl; C₁₃H₁₅ClN₂O₄; MW 298.72) is a fluorogenic aminoacyl-7-amino-4-methylcoumarin (AMC) derivative in which L-serine is linked via an amide bond to the 7-amino-4-methylcoumarin fluorophore . As a member of the amino acid-AMC substrate class, it serves primarily as a chromogenic/fluorogenic probe for profiling N-terminal specificity of aminopeptidases and proteases, releasing fluorescent AMC (λex 365 nm / λem 440 nm) upon enzymatic cleavage of the Ser-AMC amide bond [1]. The hydrochloride salt form confers increased aqueous solubility compared to non-salt analogs—a practical advantage for solution-phase enzymatic assay workflows.

Why L-Serine 7-Amido-4-Methylcoumarin Hydrochloride Cannot Be Replaced by Other Amino Acid-AMC Analogs in Enzyme Assays


Amino acid-AMC substrates are not functionally interchangeable. The N-terminal amino acid residue governs P1-subsite recognition by the target enzyme's S1 pocket, meaning that individual family members exhibit profoundly different kinetic parameters with the same enzyme [1]. For example, against the puromycin-sensitive aminopeptidase orthologue PAM-1, the catalytic efficiency (kcat/Km) spans a 22-fold range from Arg-AMC (6.7 × 10³ M⁻¹ s⁻¹) to Ser-AMC (0.3 × 10³ M⁻¹ s⁻¹), with the serine-bearing analog consistently ranking the lowest among all amino acid-AMC substrates tested [2]. Substituting Ser-AMC with, for instance, Leu-AMC or Ala-AMC without verifying enzyme specificity yields enzymatic turnover rates that are 10- to 100-fold higher, thereby overestimating aminopeptidase activity directed at serine in the P1 position and compromising the validity of substrate profiling experiments [3].

L-Serine 7-Amido-4-Methylcoumarin Hydrochloride: Quantitative Comparator Evidence for Scientific Procurement Decisions


Km Comparison: Ser-AMC vs. Seven Other Amino Acid-AMC Substrates for Puromycin-Sensitive Aminopeptidase (PAM-1)

In a systematic head-to-head comparison of nine amino acid-AMC substrates using recombinant PAM-1 (the C. elegans orthologue of mammalian puromycin-sensitive aminopeptidase), Ser-AMC exhibited the highest Km value of all substrates tested, indicating the lowest binding affinity for this enzyme. The Km of 840 μM for Ser-AMC is 24.7-fold higher than the tightest-binding substrate, Arg-AMC (Km = 34 μM), and 13.3-fold higher than Leu-AMC (Km = 63 μM) [1]. The complete ranking by increasing Km is: Arg (34 μM) < Met (59 μM) < Leu (63 μM) < Tyr (73 μM) < Lys (78 μM) < Ala (97 μM) < Phe (160 μM) < Gly (390 μM) < Ser (840 μM). This quantifies the specificity penalty imposed by a serine residue at the P1 position for this clinically relevant aminopeptidase class.

Aminopeptidase substrate specificity Enzyme kinetics P1-subsite profiling

Catalytic Efficiency (kcat/Km) Ranking: Ser-AMC is the Least Efficient Substrate for PAM-1 Among Nine Amino Acid-AMC Substrates

The catalytic efficiency (kcat/Km) of PAM-1 toward Ser-AMC was determined to be 0.3 × 10³ M⁻¹ s⁻¹, the lowest value among all nine amino acid-AMC substrates tested in the same study. This represents a 22.3-fold lower catalytic efficiency compared to Arg-AMC (6.7 × 10³ M⁻¹ s⁻¹) and a 20.3-fold reduction relative to Leu-AMC (6.1 × 10³ M⁻¹ s⁻¹) [1]. The full ranking by decreasing kcat/Km is: Arg (6.7) > Lys (6.2) > Leu (6.1) > Ala (4.2) > Met (3.1) > Tyr (1.8) > Phe (1.1) > Gly (0.9) > Ser (0.3), all in units of 10³ M⁻¹ s⁻¹. Notably, although the kcat of Ser-AMC (0.3 s⁻¹) is comparable to several other substrates (Arg: 0.2 s⁻¹; Met: 0.2 s⁻¹; Phe: 0.2 s⁻¹), its catalytic efficiency is severely penalized by the exceptionally high Km, confirming that the primary kinetic barrier for Ser-AMC is substrate binding and not catalytic turnover.

Catalytic efficiency P1-subsite selectivity Aminopeptidase characterization

Relative Hydrolysis Rate: Ser-AMC vs. Eleven Other Aminoacyl-AMC Substrates for Lactobacillus sake Aminopeptidase

In a comprehensive substrate specificity study of a purified Lactobacillus sake IATA115 aminopeptidase, Ser-AMC was hydrolyzed at only 0.6% of the rate observed for the preferred substrate Leu-AMC (defined as 100% relative activity), placing it among the poorest substrates alongside Phe-AMC (0.3%)—while Tyr-AMC, Arg-AMC, Lys-AMC, and pyroglutamyl-AMC showed no detectable hydrolysis (0.0%) [1]. For comparison, Ala-AMC exhibited 93.0% relative activity and Met-AMC 40.0%, underscoring that a single side-chain difference (serine vs. alanine at the P1 position) can reduce hydrolysis by over 150-fold in this enzyme system. The assay was conducted at 37 °C, pH 7.5, with substrate concentrations of 0.1-0.5 mM and incubation times extended up to 30 minutes for poorly hydrolyzed substrates.

Microbial aminopeptidase Substrate specificity profiling Food enzymology

Enzyme Repertoire: Ser-AMC is a Recognized Substrate for Leukotriene A4 Hydrolase (EC 3.3.2.6), a Bifunctional Aminopeptidase/Epoxide Hydrolase, but Not for Aminopeptidase B (EC 3.4.11.6)

The BRENDA Enzyme Database catalogs L-serine-7-amido-4-methylcoumarin as a documented substrate for leukotriene A4 hydrolase (EC 3.3.2.6), a bifunctional zinc metalloprotease that displays both epoxide hydrolase and aminopeptidase activities [1]. BRENDA lists Ser-AMC alongside L-Leu-AMC, L-Lys-AMC, L-Met-AMC, L-Phe-AMC, L-Pro-AMC, and L-Tyr-AMC as substrates for this enzyme, establishing the compound within a validated but restricted enzyme target space [2]. In contrast, aminopeptidase B (EC 3.4.11.6) preferentially processes only basic amino acid-AMC substrates (Arg-AMC, Lys-AMC) and does not hydrolyze neutral amino acid-AMC substrates including Ser-AMC, further narrowing the enzyme selectivity profile. This restricted enzyme target space—active on leukotriene A4 hydrolase and certain serine-recognizing aminopeptidases but not on broad-specificity neutral aminopeptidases—defines a narrow window of utility that cannot be replicated by non-serine AMC substrates.

Leukotriene A4 hydrolase Bifunctional enzyme Aminopeptidase classification

Stability and Storage Requirements: Ser-AMC·HCl Requires -20 °C Storage with Protection from Light, Differentiating Its Handling Profile from More Thermally Tolerant Analogs

L-Serine 7-amido-4-methylcoumarin hydrochloride requires storage at −20 °C and must be protected from light to maintain stability, as specified across multiple vendor technical datasheets . The Sigma-Aldrich product specification lists storage at −20 °C with storage class 13 (Non-Combustible Solids) . In contrast, several commonly used amino acid-AMC analogs (e.g., Leu-AMC, Arg-AMC) are specified with storage at +4 °C or below, without mandatory −20 °C freezing, reflecting differences in the inherent hydrolytic susceptibility of the serine-derivatized amide bond. The compound is reported stable for at least 1 year when stored at −20 °C with protection from light .

Compound stability Storage protocol Procurement logistics

L-Serine 7-Amido-4-Methylcoumarin Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


P1-Subsite Specificity Profiling of Novel Aminopeptidases Using a Complete Amino Acid-AMC Panel

When biochemically characterizing a newly discovered aminopeptidase, a complete panel of amino acid-AMC substrates is required to establish the P1-subsite specificity profile. Ser-AMC provides the critical serine-position data point necessary for full profiling, as demonstrated by Brooks et al. (2003) for PAM-1 where kinetic constants were determined for nine amino acid-AMC substrates including Ser-AMC [1]. Without Ser-AMC in the panel, the investigator cannot determine whether the enzyme excludes serine at the P1 position—a characteristic that distinguishes puromycin-sensitive aminopeptidase from aminopeptidase B, which exclusively hydrolyzes basic amino acid-AMC substrates and does not process Ser-AMC. Procurement of Ser-AMC·HCl (CAS 115918-60-0) is essential for completeness of the substrate profiling library.

Leukotriene A4 Hydrolase (LTA4H) Aminopeptidase Activity Assays and Inhibitor Screening

Leukotriene A4 hydrolase (EC 3.3.2.6) is a validated drug target in inflammatory diseases, and its bifunctional nature (epoxide hydrolase + aminopeptidase) requires selective aminopeptidase substrate probes. BRENDA catalogs Ser-AMC as a recognized substrate for LTA4H [2]. Because LTA4H processes a range of amino acid-AMC substrates, using Ser-AMC in combination with Arg-AMC enables differential detection of aminopeptidase activity versus epoxide hydrolase activity in inhibition screening campaigns. Ser-AMC provides a neutral-amino-acid probe complementary to the basic-amino-acid probes (Arg-AMC, Lys-AMC) typically used, enabling dissection of the aminopeptidase subsite specificity of LTA4H with potential therapeutic relevance.

Selective Detection of Serine-Specific Aminopeptidase Activity in Complex Biological and Food Matrices

In complex samples such as microbial cell suspensions, food extracts, or environmental samples, broad-specificity aminopeptidases generate high background fluorescence when using substrates like Leu-AMC or Ala-AMC. Ser-AMC's extremely low hydrolysis rate by broad-specificity aminopeptidases was quantified by Sanz & Toldrá (1997), showing only 0.6% activity relative to Leu-AMC for Lactobacillus sake aminopeptidase, and 0.0% for the arginine-lysine-preferring aminopeptidase B [3]. This near-inactivity against dominant aminopeptidase backgrounds makes Ser-AMC a selective probe for serine-specific aminopeptidases in multiplexed fluorescence assays, including high-throughput strain differentiation screens where substrate concentrations of 0.01 mM were shown optimal for visual fluorescence detection in black multi-well plates.

Aminopeptidase Classification and Isoenzyme Discrimination in Clinical Biochemistry

Clinical aminopeptidase assays often require discrimination between alanyl aminopeptidase (EC 3.4.11.14; broad specificity), aminopeptidase B (EC 3.4.11.6; Arg/Lys-specific), and puromycin-sensitive aminopeptidase (broad but with a distinct P1 profile). The 155-fold lower relative hydrolysis of Ser-AMC compared to Ala-AMC by broad-specificity aminopeptidase (93.0% vs. 0.6% relative to Leu-AMC) [3], and the 22.3-fold lower catalytic efficiency for PAM-1 compared to Arg-AMC [1], provides two independent quantitative metrics that can be used to differentiate these isoenzymes. A laboratory procuring Ser-AMC·HCl can establish differential hydrolysis ratios (e.g., Ala-AMC/Ser-AMC activity ratio) as enzymatic fingerprints for aminopeptidase classification in tissue homogenates or purified enzyme preparations.

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